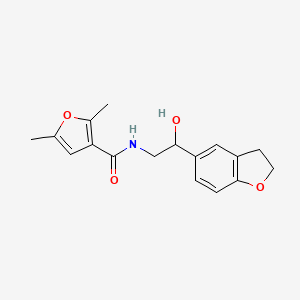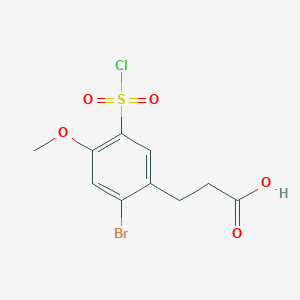
3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid” is a chemical compound with the CAS number 2344685-13-6 . It has a molecular weight of 357.6 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10BrClO5S/c1-17-8-5-7 (11)6 (2-3-10 (13)14)4-9 (8)18 (12,15)16/h4-5H,2-3H2,1H3, (H,13,14) . This indicates that the compound has a bromine atom, a chlorine atom, a sulfonyl group, and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid group. Physical And Chemical Properties Analysis
The compound has a molecular weight of 357.6 g/mol .Applications De Recherche Scientifique
Green Chemistry and Ether Cleavage
Research led by Boovanahalli et al. (2004) explored the application of ionic liquid halide nucleophilicity for the cleavage of ethers, highlighting a green protocol for regenerating phenols from ethers. This study is significant for understanding the potential of using similar compounds in environmentally friendly chemical processes. The methodology demonstrated not only the effectiveness of ionic liquids in demethylation reactions but also its potential for broader applications in green chemistry, specifically in the regeneration of phenols from aryl alkyl ethers using bromide ions in ionic liquid form (Boovanahalli, Kim, & Chi, 2004).
Photodynamic Therapy and Cancer Treatment
A study by Pişkin et al. (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base for photodynamic therapy (PDT). These compounds, related to 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid by their bromophenol structures, were shown to have high singlet oxygen quantum yields, making them promising candidates for cancer treatment through PDT. The research underscores the importance of structural modifications in developing more efficient photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Material Science and Polymer Chemistry
Trejo-Machin et al. (2017) investigated the use of phloretic acid (a compound structurally similar to 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid) as a renewable building block for the enhancement of reactivity towards benzoxazine ring formation. This study provides insight into the application of naturally occurring phenolic compounds in material science, offering a sustainable alternative to conventional phenol-based reactions in polymer chemistry. The findings open up new avenues for the development of bio-based materials with potential applications in various industries (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Natural Product Chemistry and Marine Biology
Zhao et al. (2004) discovered new bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid. These derivatives were examined for their bioactivity, demonstrating the ongoing interest in marine natural products as sources of novel chemical entities with potential pharmaceutical applications. Although the compounds in this study were found inactive against several human cancer cell lines and microorganisms, the research highlights the diversity of natural products and their potential utility in drug discovery (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).
Propriétés
IUPAC Name |
3-(2-bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO5S/c1-17-8-5-7(11)6(2-3-10(13)14)4-9(8)18(12,15)16/h4-5H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEQAMPGCWTSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CCC(=O)O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexyl-2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B2825674.png)
![4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride](/img/structure/B2825675.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825676.png)
![6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2825679.png)
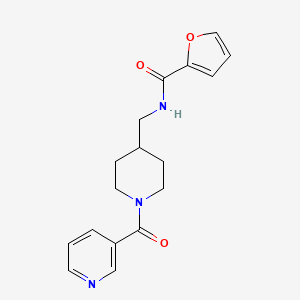
![4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2825682.png)
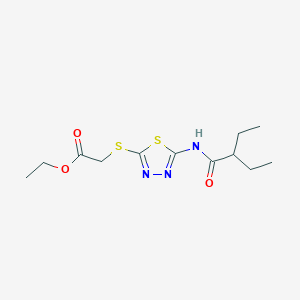
![5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2825686.png)
![methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2825688.png)
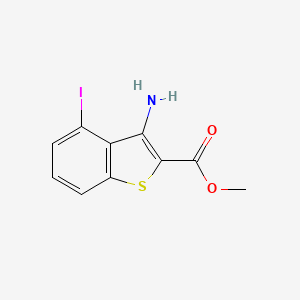
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetamide](/img/structure/B2825691.png)

